Tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 262.77 g/mol. This compound is classified as a carbamate, which is a type of organic compound derived from carbamic acid. It features a spirocyclic structure, which is significant in medicinal chemistry due to its potential biological activities and applications.
Tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride can be sourced from various chemical suppliers and is often used in research settings for its unique structural properties. It falls under the category of nitrogen-containing heterocycles, specifically azaspiro compounds, which are known for their diverse pharmacological properties.
The synthesis of tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride typically involves several steps:
The synthetic routes can vary, but they generally require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Techniques like chromatography are commonly employed for purification.
The molecular structure of tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.
Tert-butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride can participate in various chemical reactions:
Reactions involving this compound are often studied under controlled laboratory conditions to optimize yields and minimize side reactions.
The mechanism of action for tert-butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride, particularly in biological contexts, is not fully elucidated but may involve:
While specific data on density and boiling point are not readily available, general properties include:
Key chemical properties include:
Tert-butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride has potential applications in:
Spirocyclic carbamates represent a transformative class of scaffolds in medicinal chemistry, addressing critical limitations of flat aromatic systems. The unique three-dimensional geometry of tert-butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride introduces high Fsp³ character (fraction of sp³-hybridized carbon atoms), which directly correlates with improved solubility and reduced metabolic inactivation in drug candidates [5]. This compound’s spiro[3.3]heptane core imposes significant steric constraints, enabling precise spatial positioning of pharmacophores while maintaining metabolic stability. As a bioisostere for piperazine, it circumvents the high planarity associated with clinical trial failures—flat molecules exhibit poorer solubility and unpredictable toxicity profiles [5] [8].
Table 1: Bioisosteric Advantages of Azaspiro[3.3]heptane vs. Conventional Heterocycles
Parameter | Piperazine | 1-Azaspiro[3.3]heptane | Impact |
---|---|---|---|
Fsp³ | 0.25 | 0.75 | ↑ Solubility, ↓ aggregation |
pKa (basic nitrogen) | 9.8 | ~7.5* | Modulated membrane permeability |
3D complexity (PMI) | Low | High | Enhanced target selectivity |
Synthetic examples include tert-butyl N-{1-azaspiro[3.3]heptan-6-yl}carbamate derivatives. Estimated from structural analogs [5] [6]. |
TCI Chemicals highlights such scaffolds as pivotal for escaping "flatland" in drug design, where increased saturation improves clinical outcomes [5]. The tert-butoxycarbonyl (Boc) group further enhances handling and derivatization potential, making this carbamate a versatile intermediate for targeted therapies.
The development of 1-azaspiro[3.3]heptane derivatives marks a strategic shift toward strain energy utilization in heterocyclic chemistry. Early synthetic routes faced challenges in ring strain management and nitrogen protection, limiting accessibility. tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride emerged as a solution, with its Boc group stabilizing the reactive secondary amine during purification and storage [3] [6] [8]. Key milestones include:
Patent CN102442934A detailed a landmark ketone reduction-protection sequence starting from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Lithium aluminium hydride (LiAlH₄) reduction followed by carbamate formation yielded the core structure, resolving prior low-yield steps [2]. This method achieved gram-scale production, facilitating drug discovery programs.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9